1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol 1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17245269
InChI: InChI=1S/C18H23NO3/c20-12-11-19-13-17(21)14-22-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-21H,11-14H2
SMILES:
Molecular Formula: C18H23NO3
Molecular Weight: 301.4 g/mol

1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol

CAS No.:

Cat. No.: VC17245269

Molecular Formula: C18H23NO3

Molecular Weight: 301.4 g/mol

* For research use only. Not for human or veterinary use.

1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol -

Specification

Molecular Formula C18H23NO3
Molecular Weight 301.4 g/mol
IUPAC Name 1-benzhydryloxy-3-(2-hydroxyethylamino)propan-2-ol
Standard InChI InChI=1S/C18H23NO3/c20-12-11-19-13-17(21)14-22-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-21H,11-14H2
Standard InChI Key LUSDNFWGFGFZPO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)OCC(CNCCO)O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol features a central propan-2-ol scaffold (C<sub>3</sub>H<sub>8</sub>O<sub>2</sub>) with two distinct functional groups:

  • A benzhydryloxy moiety ((C<sub>6</sub>H<sub>5</sub>)<sub>2</sub>CHO-) at the 1-position, introducing significant steric bulk and aromatic character.

  • A 2-hydroxyethylamino group (-NH-CH<sub>2</sub>CH<sub>2</sub>OH) at the 3-position, contributing hydrogen-bonding capacity and hydrophilic properties.

This combination creates a hybrid structure with both lipophilic (benzhydryl) and polar (hydroxyethylamino) domains, a feature observed in neuroactive compounds targeting membrane-bound transporters . The molecular formula is calculated as C<sub>19</sub>H<sub>25</sub>NO<sub>3</sub>, with a theoretical molecular weight of 315.41 g/mol, intermediate between simpler propanolamines and larger benzhydryl ethers .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol can be inferred from methodologies used for related benzhydryl ethers:

Step 1: Formation of Benzhydryloxy Propanol
A Michael addition reaction between propan-2-ol derivatives and benzhydrol (C<sub>6</sub>H<sub>5</sub>)<sub>2</sub>CHOH, catalyzed by sodium methoxide , could install the benzhydryloxy group. For example, 4-vinylpyridine reacts with benzhydrol under basic conditions to yield substituted propanol intermediates , suggesting adaptability to secondary alcohol systems.

Physicochemical Properties

Predicted Physical Constants

PropertyEstimated ValueComparative Data from Analogs
Molecular Weight315.41 g/mol265.35 g/mol (Oxprenolol analog)
Density~1.2 g/cm³1.3±0.1 g/cm³ (Sulfonyl propanol)
Boiling Point380-400°C407.7±30.0°C (Sulfonyl propanol)
LogP2.1±0.3-1.64 (Hydroxyethylsulfonyl)
Aqueous Solubility5-10 mg/mL15 mg/mL (Trifluoromethyl analog)

The benzhydryl group substantially increases lipophilicity compared to simpler propanolamines , while the hydroxyethylamino moiety moderates hydrophobicity through hydrogen bonding. This balance suggests moderate membrane permeability suitable for central nervous system targets .

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks at 3340 cm<sup>-1</sup> (O-H stretch), 1600 cm<sup>-1</sup> (aromatic C=C), and 1100 cm<sup>-1</sup> (C-O ether) .

  • <sup>1</sup>H NMR: Distinct signals for benzhydryl aromatic protons (δ 7.2-7.4 ppm), propanol methine (δ 4.1 ppm), and ethanolamine -NH- (δ 2.8 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 315.2 with characteristic fragmentation at the ether linkage .

Applications and Industrial Relevance

Pharmaceutical Development

The structural duality of 1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol positions it as a lead candidate for:

  • Neuropsychiatric Disorders: DAT/NET dual inhibitors for ADHD and depression

  • Cardiovascular Therapeutics: β-blockers with enhanced CNS penetration

  • Antiparkinsonian Agents: Dopaminergic activity modulation through presynaptic mechanisms

Material Science Applications

Benzhydryl ethers demonstrate utility in:

  • Surface Modification: Non-toxic bioadhesion control through steric hindrance

  • Polymer Stabilizers: Radical scavenging via aromatic electron delocalization

  • Chiral Stationary Phases: HPLC columns leveraging benzhydryl's enantioselectivity

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